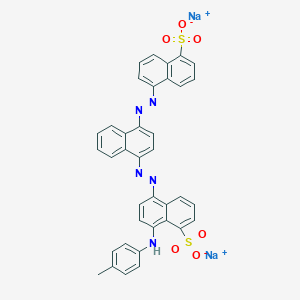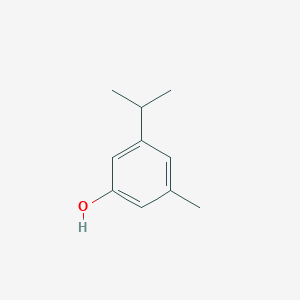
5-Isopropyl-3-methylphenol
Overview
Description
5-Isopropyl-3-methylphenol, also known as thymol, is a natural monoterpenoid phenol derivative of p-cymene. It is found in the essential oils of thyme and other plants. This compound is known for its pleasant aromatic odor and strong antiseptic properties .
Mechanism of Action
Target of Action
The primary target of 5-Isopropyl-3-methylphenol is the Mycobacterium tuberculosis (MTB) chorismate mutase (CM) enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its target by acting as a novel inhibitor . This interaction results in the inhibition of the MTB CM enzyme, thereby affecting the survival of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of the MTB CM enzyme affects the shikimate pathway, which is essential for the synthesis of aromatic amino acids in bacteria . This disruption can lead to the death of the bacteria, demonstrating the compound’s potential as an antimicrobial agent .
Pharmacokinetics
It’s known that thymol, a similar compound, undergoes glucuronidation by uridine 5′-diphospho-glucuronosyltransferase (ugt) following secretion into the proximal tubule . More research is needed to determine the exact pharmacokinetic properties of this compound.
Result of Action
The inhibition of the MTB CM enzyme by this compound leads to the disruption of the shikimate pathway . This disruption can result in the death of Mycobacterium tuberculosis, demonstrating the compound’s potential as an antimicrobial agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . More research is needed to fully understand how environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Isopropyl-3-methylphenol can be synthesized by the alkylation of m-cresol with propene. The reaction typically involves heating m-cresol with propene in the presence of a catalyst .
Industrial Production Methods: In industrial settings, this compound is produced through similar alkylation processes, often using heterogeneous catalysts to improve yield and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various quinones and other oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Corresponding alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
5-Isopropyl-3-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various aromatic compounds.
Biology: Exhibits antimicrobial, antifungal, and antioxidant properties, making it useful in biological studies.
Medicine: Employed in the formulation of antiseptics, disinfectants, and therapeutic agents.
Industry: Utilized in the production of fragrances, food additives, and as a preservative.
Comparison with Similar Compounds
Carvacrol: Another monoterpenoid phenol with similar antimicrobial properties.
Eugenol: A phenolic compound with strong antiseptic and analgesic properties.
Uniqueness: 5-Isopropyl-3-methylphenol stands out due to its strong antiseptic properties and pleasant aromatic odor, making it highly valuable in both medicinal and industrial applications .
Properties
IUPAC Name |
3-methyl-5-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-4-8(3)5-10(11)6-9/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUIHRJGDMTBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062915 | |
| Record name | Phenol, 3-methyl-5-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3228-03-3 | |
| Record name | 3-Isopropyl-5-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3228-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isopropyl-m-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-methyl-5-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 3-methyl-5-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-isopropyl-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ISOPROPYL-M-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O3KU2MLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-Isopropyl-3-methylphenol?
A: this compound is an alkylphenol. Its molecular formula is C10H14O, and its molecular weight is 150.22 g/mol. Structural characterization has been performed using spectroscopic techniques like IR, GC/MS, and 1H-NMR. [, , , ]
Q2: What is the mechanism of action of this compound and its derivatives against fungi?
A: While the precise mechanism of action is not fully elucidated in the provided research, it is suggested that this compound derivatives, like many phenolic compounds, likely disrupt fungal cell membrane integrity, leading to cellular damage and death. [, ] Further research is needed to confirm the specific interactions and downstream effects.
Q3: Which plant pathogens have shown susceptibility to this compound derivatives in research?
A: Research indicates that derivatives of this compound exhibit in vitro and in vivo antifungal activity against various plant pathogens. These include Pyricularia oryzae (rice blast), Botrytis cinerea (gray mold), Phytophthora infestans (late blight), Colletotrichum orbiculare (anthracnose), Rhizoctonia solani (sheath blight), and Sphaerotheca fusca (powdery mildew). [, , , , , ]
Q4: How does the structure of this compound relate to its antifungal activity?
A: Structure-activity relationship (SAR) studies indicate that modifications to the this compound structure, such as esterification, sulfonylation, or carbamate formation, can significantly influence its antifungal activity, potency, and target selectivity. [, , , , , ] Specific substitutions on the phenolic ring or alterations to the alkyl side chains can lead to variations in activity against different fungal species.
Q5: Can you provide an example of a this compound derivative showing promising antifungal activity?
A: Research has shown that methyl (5-isopropyl-3-methylphenoxy)acetate effectively inhibited the development of cucumber gray mold (Botrytis cinerea) in in vivo studies. [, ] This demonstrates the potential of specific this compound derivatives for agricultural applications.
Q6: Are there concerns about the environmental impact of this compound derivatives?
A6: The provided research primarily focuses on the synthesis and antifungal activity of this compound derivatives. While the environmental impact and degradation pathways are not explicitly addressed, it is crucial to consider these aspects. Further research on ecotoxicological effects and potential mitigation strategies is necessary to ensure responsible development and application, especially in agricultural settings.
Q7: What analytical methods are used to characterize and quantify this compound and its derivatives?
A: Researchers utilize a combination of techniques, including Infrared Spectroscopy (IR), Gas Chromatography-Mass Spectrometry (GC/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize and confirm the structure of synthesized this compound derivatives. [, , , , , ] These methods provide information about functional groups, molecular weight, and structural arrangements.
Q8: Has this compound been isolated from natural sources?
A: Yes, a study on Origanum glandulosum identified this compound as one of the components present in the leaves. [] This suggests potential natural sources for this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


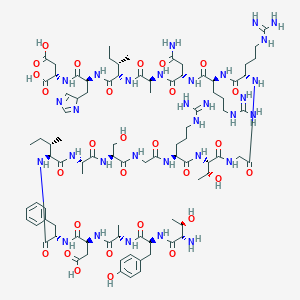
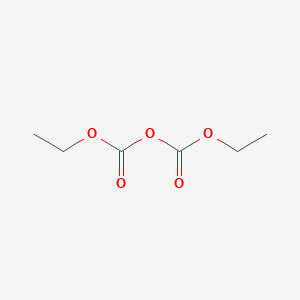
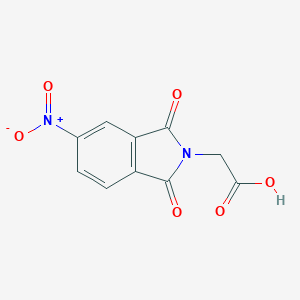

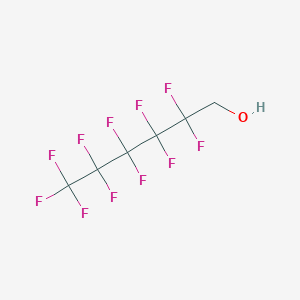
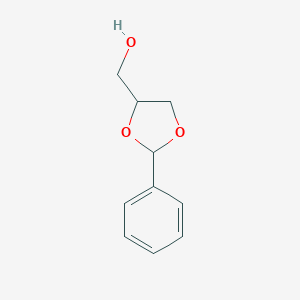
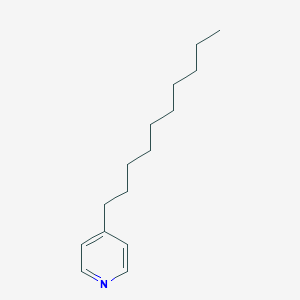
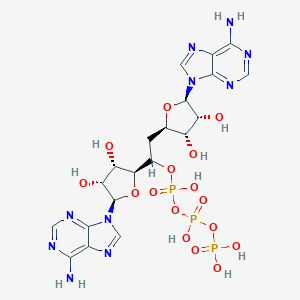
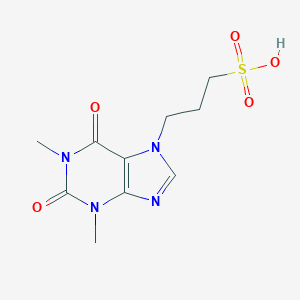
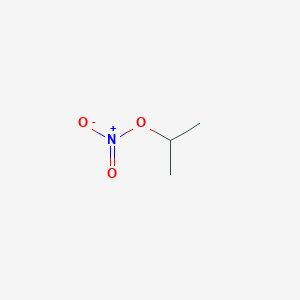
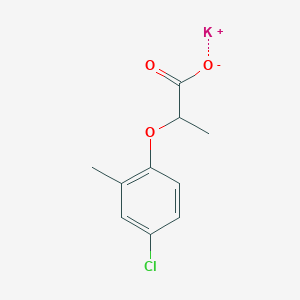
![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitro-3,5-ditritiophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B155231.png)
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)
